molecular formula C7H4Cl2F2 B13713058 2,4-Dichloro-1-(difluoromethyl)benzene

2,4-Dichloro-1-(difluoromethyl)benzene

Cat. No.: B13713058
M. Wt: 197.01 g/mol
InChI Key: CYZYZJBQFLOMLF-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(difluoromethyl)benzene can be achieved through several methods. One common approach involves the difluoromethylation of 2,4-dichlorobenzene. This process typically employs difluorocarbene precursors, such as difluoromethyl phenyl sulfone, under specific reaction conditions . The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dichloro-1-(difluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-(trifluoromethyl)benzene
  • 2,4-Dichlorobenzotrifluoride
  • 1,3-Dichloro-4-(trifluoromethyl)benzene

Uniqueness

2,4-Dichloro-1-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its trifluoromethyl counterparts. The difluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZYZJBQFLOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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